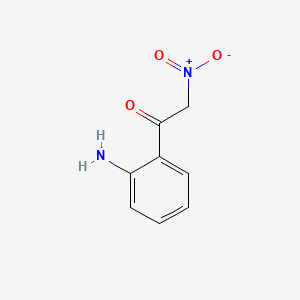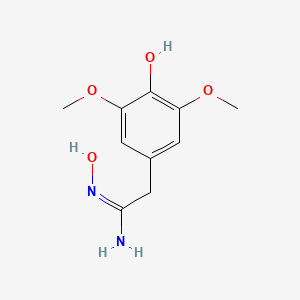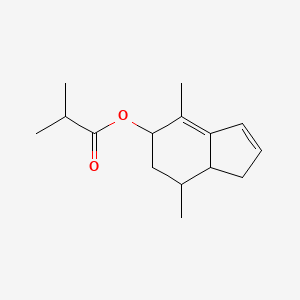
1-(2-Aminophenyl)-2-nitroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)-2-nitroethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a nitroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-2-nitroethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminophenylacetone. The reaction typically employs nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)-2-nitroethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-2-aminoethanone.
Oxidation: 1-(2-Nitrosophenyl)-2-nitroethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Aminophenyl)-2-nitroethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-nitroethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
2-Aminoacetophenone: Similar structure but lacks the nitro group.
1-(2-Nitrophenyl)-2-nitroethanone: Contains an additional nitro group, leading to different reactivity.
2-Aminophenylacetonitrile: Contains a nitrile group instead of a nitro group.
Uniqueness: 1-(2-Aminophenyl)-2-nitroethanone is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems .
Properties
CAS No. |
63892-06-8 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(2-aminophenyl)-2-nitroethanone |
InChI |
InChI=1S/C8H8N2O3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4H,5,9H2 |
InChI Key |
BCAHFOPUWFFFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)



![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)


